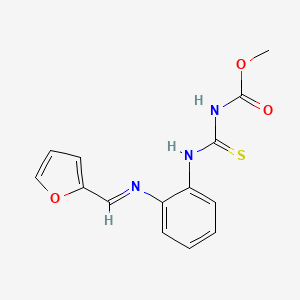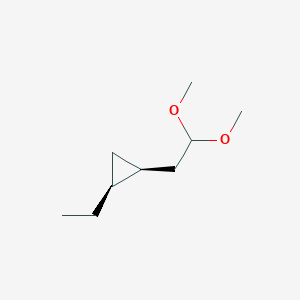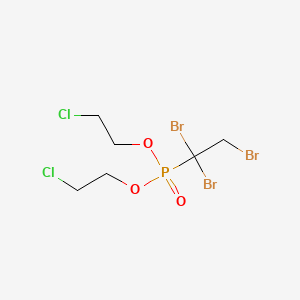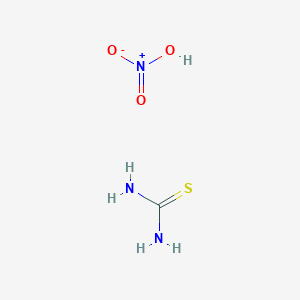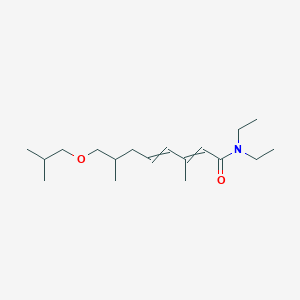
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide is an organic compound with a complex structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. In industry, it is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide include N,N-Diethyl-3-methylbenzamide (DEET) and other amide derivatives. These compounds share structural similarities but differ in their functional groups and overall properties .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.
Propiedades
Número CAS |
57549-16-3 |
|---|---|
Fórmula molecular |
C18H33NO2 |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide |
InChI |
InChI=1S/C18H33NO2/c1-7-19(8-2)18(20)12-16(5)10-9-11-17(6)14-21-13-15(3)4/h9-10,12,15,17H,7-8,11,13-14H2,1-6H3 |
Clave InChI |
VZKCKSICAWBQLP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C=C(C)C=CCC(C)COCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


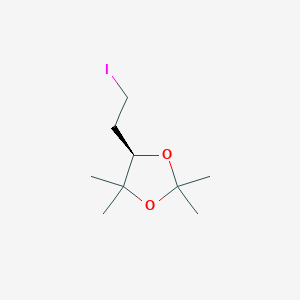
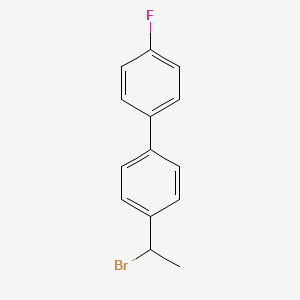
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
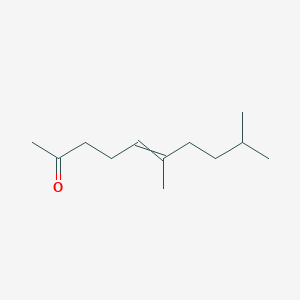
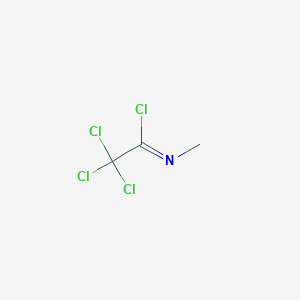
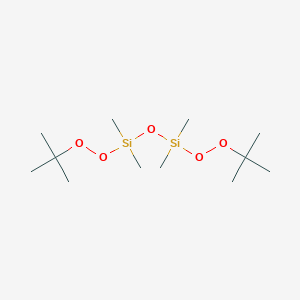
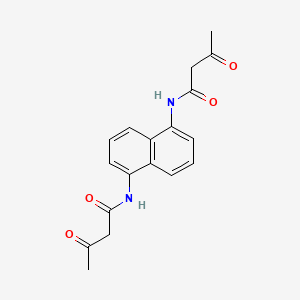
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
